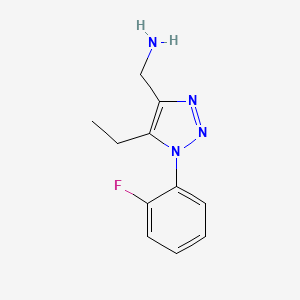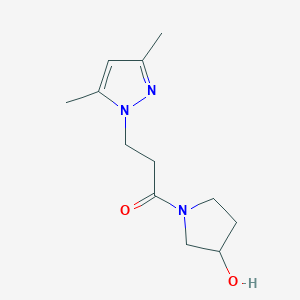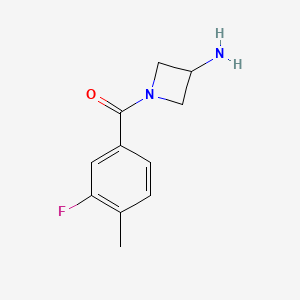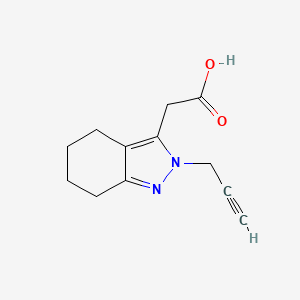
(5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine
Übersicht
Beschreibung
“(5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine” is a complex organic compound. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The molecule also contains a fluorophenyl group and an ethyl group .
Molecular Structure Analysis
The molecular formula of this compound is C11H13FN4 . It contains a 1,2,3-triazole ring, an ethyl group, and a fluorophenyl group. The exact structure would depend on the positions of these groups on the triazole ring.Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Triazoles, including the compound , have been studied for their potential as antiviral agents. The structural similarity of triazoles to indole derivatives, which have shown inhibitory activity against influenza A and Coxsackie B4 virus, suggests that “[5-ethyl-1-(2-fluorophenyl)triazol-4-yl]methanamine” could be explored for antiviral properties .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives, which share a common aromatic structure with triazoles, indicate that our compound may also possess anti-inflammatory capabilities. This could be particularly useful in the development of new treatments for chronic inflammatory diseases .
Anticancer Applications
Indole derivatives have been associated with anticancer activities. Given the structural similarities, “[5-ethyl-1-(2-fluorophenyl)triazol-4-yl]methanamine” might be a candidate for the synthesis of new anticancer drugs, potentially offering high affinity to multiple receptors involved in cancer progression .
Anti-HIV Applications
The bioactive aromatic compounds containing the indole nucleus have shown anti-HIV activities. By extension, triazole derivatives like “[5-ethyl-1-(2-fluorophenyl)triazol-4-yl]methanamine” could be investigated for their potential use in HIV treatment strategies .
Antioxidant Applications
Indole derivatives are known for their antioxidant properties, which are crucial in combating oxidative stress in cells. The triazole compound could be researched for its efficacy in protecting cells from oxidative damage, which is a factor in many diseases .
Antimicrobial Applications
The antimicrobial activity of indole derivatives suggests that triazole compounds, including “[5-ethyl-1-(2-fluorophenyl)triazol-4-yl]methanamine”, could be effective against a range of microbial pathogens, offering a new avenue for antibiotic development .
Antitubercular Applications
Given the broad spectrum of biological activities of indole derivatives, including antitubercular effects, there is potential for triazole compounds to be used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis .
Antidiabetic Applications
Indole derivatives have shown antidiabetic activities, which could imply similar therapeutic possibilities for triazole compounds. Research into “[5-ethyl-1-(2-fluorophenyl)triazol-4-yl]methanamine” may contribute to new approaches in diabetes management .
Eigenschaften
IUPAC Name |
[5-ethyl-1-(2-fluorophenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4/c1-2-10-9(7-13)14-15-16(10)11-6-4-3-5-8(11)12/h3-6H,2,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRQHIKVAQLPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=CC=C2F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1491624.png)
![2-chloro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine](/img/structure/B1491627.png)
![4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B1491629.png)


![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491634.png)
![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491635.png)

![Methyl 2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1491638.png)
![1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491639.png)
![2-(3-(piperidin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1491640.png)
![6-cyclohexyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491643.png)
![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1491644.png)
![1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491645.png)